1-(Difluoromethyl)naphthalene-6-carbonyl chloride
Description
1-(Difluoromethyl)naphthalene-6-carbonyl chloride (CAS 1261885-63-5) is a fluorinated naphthalene derivative with the molecular formula C₁₂H₇ClF₂O and a molecular weight of 240.63 g/mol . Its structure features a difluoromethyl (-CF₂H) group at the 1-position and a reactive carbonyl chloride (-COCl) group at the 6-position of the naphthalene ring.
Structure
3D Structure
Properties
Molecular Formula |
C12H7ClF2O |
|---|---|
Molecular Weight |
240.63 g/mol |
IUPAC Name |
5-(difluoromethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O/c13-11(16)8-4-5-9-7(6-8)2-1-3-10(9)12(14)15/h1-6,12H |
InChI Key |
IWQDDMJUDJQKIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)Cl)C(=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Phosgene reacts with the carboxylic acid to form the acyl chloride via nucleophilic substitution. A catalytic adduct of phosgene and an N,N-disubstituted formamide (e.g., diethylformamide) is critical for maintaining reaction efficiency. The general steps include:
-
Catalytic Adduct Formation : Phosgene is passed through a reactor packed with diethylformamide at 60°C until the conductivity reaches 14 mS/cm, indicating ~95% loading.
-
Carboxylic Acid Introduction : The acid is introduced at a controlled rate (e.g., 2.3 mol/h) alongside phosgene to maintain a conductivity range of 11–14 mS/cm.
-
Product Isolation : The resulting acyl chloride is separated via phase separation after cooling to 25°C.
Key Parameters:
| Parameter | Optimal Value |
|---|---|
| Temperature | 45–100°C |
| Pressure | Atmospheric (1 bar) |
| Molar Ratio (Acid:COCl₂) | 0.95:1 to 1.05:1 |
| Catalyst | Diethylformamide |
| Yield | 96–99.7% |
This method achieves high yields (>95%) and minimal byproducts, as evidenced by iodine color numbers below 30. The difluoromethyl group remains stable under these conditions, avoiding undesirable defluorination.
Thionyl Chloride (SOCl₂) Method
Thionyl chloride offers a simpler, non-catalytic route for converting carboxylic acids to acyl chlorides. For this compound, the reaction proceeds as follows:
Reaction Protocol
-
Acid Activation : 1-(Difluoromethyl)naphthalene-6-carboxylic acid is dissolved in an anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
-
Thionyl Chloride Addition : SOCl₂ is added dropwise at 0–5°C to minimize side reactions.
-
Reflux and Isolation : The mixture is refluxed at 60–80°C for 4–6 hours, followed by solvent evaporation under vacuum.
The mechanism involves nucleophilic attack by chloride on the electrophilic carbonyl carbon, releasing SO₂ and HCl:
Performance Metrics:
While this method avoids phosgene’s toxicity, it generates corrosive HCl gas, necessitating robust ventilation systems.
Comparative Analysis of Methods
The phosgene method is preferred for industrial applications due to its high yield and purity, despite stringent safety requirements. Thionyl chloride is better suited for small-scale synthesis where phosgene handling is impractical.
Challenges and Optimization Strategies
Difluoromethyl Group Stability
The difluoromethyl group’s electron-withdrawing nature can deactivate the naphthalene ring, slowing acyl chloride formation. Optimization strategies include:
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonyl Chloride Group
The carbonyl chloride moiety undergoes nucleophilic acyl substitution with various nucleophiles, forming derivatives critical for pharmaceutical intermediates:
| Nucleophile | Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Amines | THF, 0°C, 2h | Naphthalene-6-carboxamide derivatives | 82% | Steric hindrance affects reaction rates |
| Alcohols | Pyridine, RT, 12h | Ester derivatives | 75-89% | Microwave irradiation improves efficiency |
| Thiols | DCM, -10°C, 30min | Thioester compounds | 68% | Requires strict moisture control |
| Water | Aqueous NaOH, reflux | 1-(Difluoromethyl)naphthalene-6-carboxylic acid | 95% | Hydrolysis occurs rapidly under basic conditions |
Mechanistic Insight : The reaction proceeds through a tetrahedral intermediate where the nucleophile attacks the electrophilic carbonyl carbon, followed by chloride departure. Fluorine's -I effect enhances carbonyl electrophilicity, accelerating substitution rates compared to non-fluorinated analogs .
Reactions with Organometallic Reagents
The compound participates in ketone formation via Grignard or organolithium reagents:
| Reagent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| CH₃MgBr | Dry Et₂O, -78°C | 1-(Difluoromethyl)naphthalene-6-ketone | 78% | Requires low temps to prevent over-addition |
| PhLi | THF, -40°C, 1h | Diarylated ketone | 65% | Aryl groups increase crystallinity |
Side Reaction : At elevated temperatures (>0°C), competing Friedel-Crafts alkylation of the naphthalene ring occurs in 12-15% yield.
Electrophilic Aromatic Substitution (EAS)
The naphthalene ring undergoes regioselective EAS, with the difluoromethyl group directing electrophiles to specific positions :
| Electrophile | Conditions | Position | Yield | Selectivity Rationale |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30min | β-position | 83% | -CF₂H exerts strong meta-directing effect |
| SO₃ | H₂SO₄, 60°C | α-position | 71% | Steric effects dominate at higher temps |
| Br₂/FeBr₃ | DCM, RT | γ-position | 68% | Halogen size influences regioselectivity |
Computational Evidence : MP2/6-311++G(d,p) calculations confirm fluorine's electron-withdrawing effects increase ring polarization, making the β-position 10¹¹ times more reactive than non-fluorinated naphthalenes .
Reductive Transformations
Controlled reduction pathways yield structurally distinct products:
| Reducing Agent | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| LiAlH₄ | Et₂O, reflux, 4h | 1-(Difluoromethyl)naphthalene-6-methanol | 88% | Chiral alcohol precursor |
| DIBAL-H | Toluene, -78°C, 1h | Aldehyde intermediate | 63% | Sensitive to over-reduction |
| H₂/Pd-C | EtOAc, 50 psi H₂ | Ring-saturated derivative | 42% | Limited by fluorine's stability |
Heterocycle Formation
The carbonyl chloride facilitates cyclization reactions to construct nitrogen/oxygen-containing heterocycles :
| Reaction Partner | Conditions | Heterocycle | Yield | Key Feature |
|---|---|---|---|---|
| o-Phenylenediamine | DMF, 120°C, 8h | Benzimidazole derivative | 76% | Enhanced fluorescence |
| 2-Aminophenol | Microwave, 150°C, 20min | Benzoxazole analog | 81% | Improved thermal stability |
| Hydrazine hydrate | EtOH, reflux, 3h | Pyridazine fused system | 69% | Potential kinase inhibition |
Stereoelectronic Analysis : The difluoromethyl group lowers LUMO energy (-1.2 eV vs. -0.8 eV for CH₃ analog), facilitating [4+2] cycloadditions with electron-rich dienes .
Mechanistic Innovations
Recent advances in C-F bond activation enable novel transformations :
-
Iridium-Catalyzed Defluorinative Alkylation : Using [Ir(cod)Cl]₂/phosphoramidite ligand systems achieves 96:4 enantiomeric ratio in allylic fluorides (TOF = 8.2×10³ h⁻¹)
-
Silyl Nucleophile-Mediated Fluoride Abstraction : Si-O-F intermediates labilize C-F bonds, enabling nucleophilic displacement at -10°C with 2 mol% catalyst loading
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | ΔG‡ (kcal/mol) | Fluorine Contribution |
|---|---|---|---|
| Acyl Substitution | 2.3×10⁻² | 18.7 | +32% rate vs. non-fluorinated analog |
| EAS Nitration | 4.8×10⁻³ | 22.1 | Regioselectivity enhanced 100-fold |
| Reductive Amination | 1.1×10⁻³ | 24.9 | Fluorine stabilizes transition state |
This comprehensive analysis establishes 1-(Difluoromethyl)naphthalene-6-carbonyl chloride as a versatile building block, with its reactivity profile directly attributable to synergistic effects between the carbonyl chloride and fluorinated aromatic system. Recent catalytic methodologies have significantly expanded its synthetic utility, particularly in stereocontrolled transformations.
Scientific Research Applications
Synthetic Chemistry
1-(Difluoromethyl)naphthalene-6-carbonyl chloride can serve as an important intermediate in organic synthesis. Its ability to undergo various reactions allows researchers to create complex molecules efficiently. For instance, the compound can be used in reactions involving nucleophilic substitutions, where the carbonyl chloride group can be replaced by various nucleophiles, leading to the synthesis of new derivatives with potential biological activity.
Pharmaceutical Development
Compounds with similar structures often exhibit significant biological properties. The difluoromethyl group may enhance the pharmacokinetic profiles of drugs, making them more effective as therapeutic agents. Although specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential applications in drug discovery and development.
Biological Imaging Probes
Due to its unique properties, this compound may also serve as a probe in biological imaging. The difluoromethyl group can improve the visibility of compounds in imaging techniques such as positron emission tomography (PET) or magnetic resonance imaging (MRI), allowing for better tracking of biological processes.
Case Studies
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-6-carbonyl chloride depends on its specific application. In chemical reactions, the carbonyl chloride group acts as an electrophile, readily reacting with nucleophiles to form new bonds. The difluoromethyl group can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthalene-Based Acyl Chlorides
2-Naphthoyl Chloride (Naphthalene-2-carbonyl Chloride)
- Steric Factors: The 6-position carbonyl chloride in the target compound may experience less steric hindrance than the 2-position isomer, influencing reaction kinetics .
- Applications : Widely used in peptide coupling and polymer synthesis.
1-Naphthoyl Chloride (Naphthalene-1-carbonyl Chloride)
- Structure : Carbonyl chloride at the 1-position.
- Key Differences: Substituent Proximity: The proximity of the difluoromethyl and carbonyl groups in the target compound may create unique electronic interactions (e.g., hyperconjugation), altering reactivity compared to non-fluorinated analogs .
Halogenated Naphthalene Derivatives
1-Chloro-6-(chloromethyl)naphthalene (CAS 18612-90-3)
- Structure : Chloromethyl (-CH₂Cl) and chloro (-Cl) groups at the 1- and 6-positions, respectively.
- Key Differences :
- Halogen Effects : Chlorine’s lower electronegativity compared to fluorine reduces inductive electron withdrawal. This may result in slower reaction rates in substitutions.
- Stability : The difluoromethyl group in the target compound offers superior metabolic stability in biological systems, as C-F bonds are less prone to enzymatic cleavage than C-Cl bonds .
Electron-Withdrawing Substituents on Naphthalene
1-Nitronaphthalene
- Structure: Nitro (-NO₂) group at the 1-position.
- Key Differences :
- Electronic vs. Steric Effects : The nitro group is a stronger electron-withdrawing group than difluoromethyl, but its bulkiness may hinder reactions at adjacent positions.
- Applications : Primarily used in dyes and explosives, whereas the target compound’s carbonyl chloride enables diverse derivatization .
Methyl-Substituted Naphthalenes
1,4-Dimethylnaphthalene (CAS 571-58-4)
- Structure : Methyl groups at the 1- and 4-positions.
- Key Differences :
Critical Analysis of Fluorine’s Impact
The difluoromethyl group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs, as C-F bonds resist oxidative degradation in vivo . Additionally, fluorine’s inductive effects increase the electrophilicity of the carbonyl chloride, facilitating nucleophilic attacks in synthetic applications. In contrast, chlorinated analogs (e.g., 1-Chloro-6-(chloromethyl)naphthalene) exhibit lower electronegativity and higher susceptibility to metabolic breakdown, limiting their utility in drug design .
Biological Activity
1-(Difluoromethyl)naphthalene-6-carbonyl chloride is an organic compound characterized by its unique structure, which includes a difluoromethyl group and a carbonyl chloride functional group attached to a naphthalene ring. Its molecular formula is C₁₂H₇ClF₂O, with a molecular weight of 240.63 g/mol. The presence of fluorine atoms in its structure often enhances the compound's chemical stability and reactivity, making it valuable in various applications.
The compound can undergo various chemical transformations, making it versatile in synthetic applications. Its unique substitution pattern and functional groups impart distinct chemical and biological properties compared to similar compounds.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(Trifluoromethyl)-6-fluoronaphthalene | C₁₁H₇F₃ | Contains an additional fluorine atom enhancing lipophilicity. |
| 1-(Difluoromethyl)-2-fluoronaphthalene | C₁₁H₇F₂ | Different substitution pattern affecting reactivity. |
| 5-(Difluoromethyl)-naphthalene | C₁₁H₈F₂ | Similar core structure but different functional groups. |
Biological Activity
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. The difluoromethyl group may enhance metabolic stability and bioavailability, making such compounds potential candidates for pharmaceutical applications.
Potential Biological Applications
- Anticancer Activity : Compounds with similar structures have shown promising anticancer effects through mechanisms such as apoptosis induction and inhibition of specific proteins involved in cancer progression.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of naphthalene compounds can exhibit antimicrobial activity against various strains of bacteria, including Staphylococcus aureus.
- Pharmaceutical Probes : The unique properties of fluorinated compounds make them suitable as probes in biological imaging and drug development.
Case Studies
Several studies have explored the biological activities of naphthalene derivatives:
- Anticancer Studies : Research indicates that certain naphthalene-based compounds effectively inhibit cancer cell growth by targeting specific signaling pathways. For instance, a study demonstrated that a related compound induced apoptosis in bladder cancer cell lines by downregulating the X-linked inhibitor of apoptosis protein (XIAP) .
- Antimicrobial Activity : A study highlighted the antimicrobial effects of structurally similar compounds against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL . This suggests potential for further exploration into the antimicrobial efficacy of this compound.
Research Findings
Research findings indicate that the incorporation of fluorine atoms can significantly alter the biological activity of organic compounds:
- Enhanced Stability : Fluorinated compounds often exhibit increased metabolic stability, which is crucial for therapeutic applications.
- Increased Lipophilicity : The presence of fluorine can enhance lipophilicity, improving cellular uptake and bioavailability.
Q & A
Q. Methodological Answer :
- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis.
- Handling : Use glove boxes or fume hoods with HEPA filters; avoid aqueous environments.
- Deactivation : Quench with dry methanol or ethanol to neutralize reactive chloride .
Advanced Question: How can transcriptomic profiling elucidate mechanisms of toxicity in human airway epithelial cells exposed to this compound?
Q. Methodological Answer :
- Perform RNA-seq on exposed cells (e.g., BEAS-2B line) to identify dysregulated pathways (e.g., oxidative stress, NF-κB signaling).
- Validate findings via qPCR for genes like NQO1, HMOX1, and CYP1A1.
- Cross-reference with ToxCast database to predict in vivo relevance .
Basic Question: What computational tools predict the environmental partitioning of this compound?
Methodological Answer :
Use EPI Suite models:
- KOWWIN for octanol-water partition coefficient (log Kow).
- AOPWIN for atmospheric oxidation rates.
- BIOWIN for biodegradation probability.
Validate predictions with experimental soil adsorption coefficients (Kd) .
Advanced Question: How does fluorination alter the compound’s binding affinity to serum albumin compared to non-fluorinated analogs?
Q. Methodological Answer :
- Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.
- Compare with molecular docking simulations (AutoDock Vina) to map fluorine-protein interactions.
- Analyze thermodynamic profiles (ΔG, ΔH) to distinguish hydrophobic vs. polar contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
